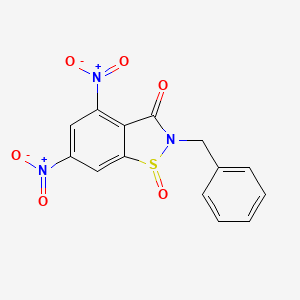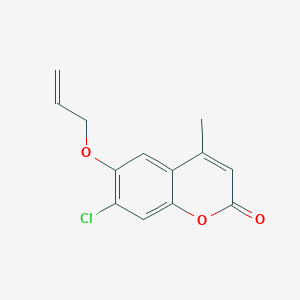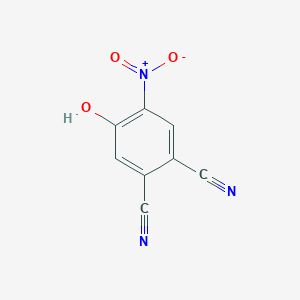
2-benzyl-4,6-dinitro-1,2-benzisothiazol-3(2H)-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzisothiazole derivatives, which are characterized by a benzene ring fused with an isothiazole ring. The presence of nitro groups and a benzyl substituent further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The formation of the isothiazole ring is accomplished through cyclization reactions, often involving the use of sulfur-containing reagents such as thionyl chloride or sulfur dichloride.
Industrial Production Methods
Industrial production of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amino groups.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with nitro groups converted to amino groups.
Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.
Scientific Research Applications
2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro groups and benzyl substituent play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE: Unique due to its specific substitution pattern and reactivity.
4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE: Lacks the benzyl substituent, leading to different reactivity and applications.
2-BENZYL-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE: Lacks the nitro groups, resulting in different chemical and biological properties.
Uniqueness
2-BENZYL-4,6-DINITRO-1H-1,2-BENZISOTHIAZOLE-1,3(2H)-DIONE is unique due to the presence of both nitro groups and a benzyl substituent, which confer distinct reactivity and potential applications. The combination of these functional groups enhances its utility in various scientific and industrial contexts.
Properties
CAS No. |
361367-41-1 |
|---|---|
Molecular Formula |
C14H9N3O6S |
Molecular Weight |
347.30 g/mol |
IUPAC Name |
2-benzyl-4,6-dinitro-1-oxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H9N3O6S/c18-14-13-11(17(21)22)6-10(16(19)20)7-12(13)24(23)15(14)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
QLSAUETWQATGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-2,3-dimethylaniline](/img/structure/B11090586.png)

![6-Amino-4-(4-ethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090600.png)
![N-(3-acetylphenyl)-2-[(5-nitro-2H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B11090605.png)
![Methyl 2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11090616.png)
![5H-imidazo[4,5-f][2,1,3]benzoselenadiazol-6(7H)-one](/img/structure/B11090624.png)
![6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090632.png)
![7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11090637.png)


![[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B11090650.png)
![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11090658.png)
![6-[(7-chloro-4-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-9H-purine](/img/structure/B11090664.png)
![4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B11090668.png)
